molecular formula C15H16N2O4S B7545603 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide

4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide

Cat. No. B7545603
M. Wt: 320.4 g/mol
InChI Key: ILHYBGOFXGJALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide, also known as MMB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This molecule has been shown to have unique properties that make it a useful tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide involves binding to the active site of CAIX and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This disruption of the pH balance within cancer cells leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
In addition to its effects on CAIX activity, 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of several other carbonic anhydrase isoforms, as well as the proteasome, an enzyme complex involved in protein degradation. 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide in lab experiments is its high selectivity for CAIX, which allows for specific targeting of cancer cells. However, 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide. One area of interest is the development of 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide derivatives with improved solubility and selectivity for CAIX. Another potential application is the use of 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide could be used as a tool for investigating the role of CAIX in other physiological processes, such as acid-base regulation and bone resorption.

Synthesis Methods

The synthesis of 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide involves several steps, including the reaction of 2-methoxybenzylamine with chlorosulfonic acid, followed by treatment with sodium hydroxide and benzoyl chloride. The resulting product is then treated with thionyl chloride and sulfanilamide to yield 4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide.

Scientific Research Applications

4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide has been used extensively in scientific research due to its ability to selectively inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. This inhibition has been shown to reduce tumor growth and increase sensitivity to chemotherapy in preclinical studies.

properties

IUPAC Name

4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-17(13-5-3-4-6-14(13)21-2)22(19,20)12-9-7-11(8-10-12)15(16)18/h3-10H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHYBGOFXGJALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide

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